Levomoramide - 5666-11-5

Levomoramide

Catalog Number: EVT-272647
CAS Number: 5666-11-5
Molecular Formula: C25H32N2O2
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levomoramide is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
Classification and Source

Levomoramide is classified as an opioid analgesic and is specifically known as the inactive isomer of dextromoramide, which was developed by chemist Paul Janssen in 1956. While dextromoramide exhibits potent analgesic properties and a high potential for abuse, levomoramide is virtually devoid of significant pharmacological activity . Despite its inactivity, it is still regulated under international narcotics laws due to its structural similarity to active opioids .

Synthesis Analysis

The synthesis of levomoramide can be approached through various chemical methods. The compound can be synthesized through a multi-step process involving the following general steps:

  1. Starting Materials: The synthesis typically begins with piperidine derivatives and phenylacetic acid.
  2. Formation of Intermediate Compounds: Key intermediates are formed through reactions such as acylation and alkylation.
  3. Resolution: The final step often involves the resolution of racemic mixtures to isolate the inactive isomer (levomoramide) from its active counterpart (dextromoramide).

The synthesis parameters may include temperature control, reaction times, and purification techniques such as recrystallization or chromatography to achieve high purity levels .

Molecular Structure Analysis

Key Structural Features:

  • Piperidine Ring: Central to its structure, influencing both its pharmacological properties and interactions.
  • Aromatic Rings: Provide hydrophobic interactions essential for binding to opioid receptors.

The stereochemistry plays a crucial role in determining the activity of the compound; levomoramide's specific orientation leads to its inactivity compared to its active counterpart .

Chemical Reactions Analysis

Levomoramide participates in various chemical reactions typical of opioid compounds. These may include:

  • Hydrolysis: Under acidic or basic conditions, levomoramide can undergo hydrolysis to yield other amines or acids.
  • Oxidation/Reduction: Depending on reaction conditions, it can be oxidized or reduced to form different derivatives.
  • Substitution Reactions: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

These reactions are significant for understanding how levomoramide can be modified or transformed into other compounds with varying pharmacological profiles .

Mechanism of Action

Levomoramide's mechanism of action is primarily characterized by its lack of significant activity at opioid receptors. Unlike dextromoramide, which binds effectively to mu-opioid receptors leading to analgesia, levomoramide does not exhibit this binding affinity. Studies indicate that the analgesic effects associated with dextromoramide are largely due to its (+) isomer, while levomoramide remains inactive .

This inactivity suggests that levomoramide may serve as a useful reference compound for studying receptor interactions without eliciting physiological responses associated with active opioids.

Physical and Chemical Properties Analysis

Levomoramide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for handling and storage in pharmaceutical applications .

Applications

Despite being an inactive compound, levomoramide has several applications in scientific research:

  • Pharmacological Studies: Used as a control compound in studies investigating opioid receptor interactions.
  • Analytical Chemistry: Serves as a standard in analytical methods aimed at detecting or quantifying related opioids.
  • Drug Development: Provides insights into the design of new opioids with improved safety profiles by understanding the structural features that confer activity versus inactivity.
Historical Context and Development

Discovery and Synthesis in the Janssen Pharmaceutical Pipeline

Levomoramide emerged as a direct consequence of Paul Janssen's systematic exploration of diphenylpropylamine derivatives at Janssen Pharmaceutica in the mid-1950s. This research aimed to develop synthetic opioids with improved analgesic profiles. The compound was first synthesized in 1956 during the chiral resolution of racemic rac-moramide, a precursor to the clinically deployed dextromoramide. The synthesis route involved:

  • Racemic Synthesis: Condensation of 2,2-diphenyl-4-morpholino-butanoyl chloride with pyrrolidine yielded rac-moramide.
  • Chiral Resolution: Fractional crystallization using dibenzoyltartaric acid separated the racemate into its enantiomers, dextrorotatory (+)-dextromoramide and levorotatory (−)-levomoramide [7] [10].

Janssen's pipeline prioritized dextromoramide due to its potent μ-opioid receptor (MOR) agonism, while levomoramide was identified as pharmacologically inert early in screening. This work underscored the critical role of stereochemistry in opioid efficacy, later becoming a foundational case study in structure-activity relationships (SAR) [10].

Table 1: Key Characteristics of Levomoramide and Dextromoramide

PropertyLevomoramideDextromoramide
Configuration(R)-isomer(S)-isomer
Relative Potency (Morphine=1)04-5
Primary Pharmacological ActionNoneμ-opioid receptor agonist
Clinical UseNoneShort-term severe pain

Comparative Analysis with Dextromoramide: Pharmacological Inactivity and Structural Analogues

Levomoramide’s inactivity contrasts starkly with dextromoramide’s high analgesic potency. This divergence arises from enantioselective binding to opioid receptors:

  • Receptor Docking Studies: Computational models reveal that levomoramide’s (R)-configuration sterically hinders optimal interaction with the MOR binding pocket. Its morpholinopropyl ether chain adopts an orientation incompatible with key residues (e.g., transmembrane helices TM3/TM6), reducing binding affinity by >100-fold compared to dextromoramide [7].
  • Metabolic Stability: Unlike dextromoramide, levomoramide undergoes minimal CYP3A4-mediated N-dealkylation, further limiting potential bioactive metabolites [7].

Structurally, levomoramide belongs to the 4,5-epoxymorphinan class but features atypical ether linkages. Analogues like 2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one (synthesized via lipase-catalyzed kinetic resolution) were designed to enhance κ-opioid receptor (KOR) selectivity. However, levomoramide analogues show negligible activity due to preserved chiral constraints [7] [8].

Table 2: Structural Comparison of Levomoramide and Key Analogues

CompoundCore StructureModificationTarget Receptor
Levomoramide(R)-2-(morpholinopropyl) etherNone (parent structure)Inactive
(R)-iso-moramideEther-linked diphenylacetyl pyrrolidineEther oxygen at β-positionκ-OR (low affinity)
Dextromoramide(S)-2-(morpholinopropyl) amineAmine linkerμ-OR

Inclusion in Early Opioid Classification Systems and Regulatory Frameworks

Despite its inactivity, levomoramide was classified under international narcotics controls:

  • Single Convention on Narcotic Drugs (1961): Levomoramide is listed alongside dextromoramide under Schedule I due to its structural relationship to a potent opioid, highlighting regulatory reliance on chemical similarity rather than pharmacological data [3] [10].
  • Janssen Pipeline Documentation: Internal classifications within Janssen’s development pipeline (e.g., "Novel Therapies" and "Patent Tables") grouped levomoramide with active MOR agonists for patent protection, though clinical development focused solely on dextromoramide [1] [4].

The compound’s scheduling reflects historical regulatory caution toward enantiomers of controlled substances. Modern frameworks (e.g., FDA guidelines) now require enantiomer-specific activity data, but levomoramide remains controlled under legacy statutes [3] [10].

Table 3: Regulatory Timeline for Levomoramide

YearRegulatory ActionBasis
1956Synthesized by Janssen PharmaceuticaChiral resolution of rac-moramide
1961Listed in UN Single Convention Schedule IStructural analogy to dextromoramide
1970Included in US Controlled Substances Act Schedule IIUN obligation
2015Retained in INCB consumption metricsReporting requirements for all isomers

All isomers of controlled opioid compounds like dextromoramide (including the inactive levomoramide) remain regulated under international conventions. [3] [10]

Properties

CAS Number

5666-11-5

Product Name

Levomoramide

IUPAC Name

(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1

InChI Key

INUNXTSAACVKJS-NRFANRHFSA-N

SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4

Solubility

Soluble in DMSO

Synonyms

L-moramide
laevomoramide
levomoramide

Canonical SMILES

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4

Isomeric SMILES

C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.